1,3-Dimethylpentylamine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthylhexanamine peut être synthétisée par amination réductrice de la 4-méthylhexan-2-one avec de l’ammoniac ou une amine en présence d’un agent réducteur tel que le cyanoborohydrure de sodium . La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de 25 à 30 °C.

Méthodes de production industrielle : La production industrielle de méthylhexanamine implique souvent le même processus d’amination réductrice, mais à plus grande échelle. La réaction est réalisée dans un réacteur à écoulement continu pour garantir une qualité et un rendement constants du produit. Le produit final est purifié par distillation et cristallisation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : La méthylhexanamine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La méthylhexanamine peut être oxydée pour former les oximes et les nitriles correspondants.

Réduction : Elle peut être réduite pour former des amines secondaires et tertiaires.

Substitution : La méthylhexanamine peut participer à des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Des agents halogénants comme le chlorure de thionyle et le tribromure de phosphore sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation d’oximes et de nitriles.

Réduction : Formation d’amines secondaires et tertiaires.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

La méthylhexanamine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudiée pour ses effets sur le système nerveux central et son potentiel comme agent sympathomimétique.

Médecine : Recherchée pour son utilisation potentielle comme décongestionnant nasal et dans le traitement de l’hypotension.

Industrie : Utilisée dans la formulation de compléments alimentaires et de produits énergisants.

Applications De Recherche Scientifique

2.1. Sports Nutrition and Performance Enhancement

One of the primary applications of 1,3-Dimethylpentylamine is in sports nutrition as a performance enhancer. It is commonly found in pre-workout supplements aimed at improving energy levels, focus, and endurance during physical activity. Studies have indicated that DMAA can lead to increased metabolic rates and reduced appetite .

Table 1: Effects of this compound on Physical Performance

2.2. Pharmacological Research

Research on the pharmacological effects of this compound has focused on its interaction with neurotransmitter systems. Studies have demonstrated that DMAA inhibits the dopamine transporter (DAT), which may explain its stimulant effects . This mechanism could have implications for understanding mood regulation and the development of substance use disorders.

Table 2: Pharmacological Effects of this compound

| Mechanism | Effect |

|---|---|

| DAT Inhibition | Competitive inhibition of dopamine uptake |

| Norepinephrine Transporter | Greater inhibition compared to dopamine transporter |

3.1. Adverse Effects and Toxicology

While this compound has applications in sports nutrition, it has also been associated with serious adverse effects. Several case studies report instances of acute cardiac events and liver damage linked to its consumption in dietary supplements.

Case Study Highlights:

- A runner experienced acute cardiac failure after consuming a supplement containing DMAA during a marathon .

- Reports indicate liver injury in patients using supplements with DMAA over extended periods .

Table 3: Case Studies Involving Adverse Effects

| Case Study Reference | Outcome | Notes |

|---|---|---|

| Cardiac arrest | Associated with marathon running and DMAA consumption | |

| Liver damage | Multiple patients reported severe symptoms leading to liver transplant |

Regulatory Status

The regulatory status of this compound has evolved due to safety concerns. The U.S. Food and Drug Administration has not identified any clinical studies supporting the safe use of DMAA in food products . As a result, many countries have restricted or banned its use in dietary supplements.

Mécanisme D'action

La méthylhexanamine exerce ses effets en imitant l’action de l’épinéphrine, un neurotransmetteur naturel. Elle se lie aux récepteurs adrénergiques du système nerveux central, ce qui entraîne une libération accrue de norépinéphrine et de dopamine. Cela se traduit par une vigilance accrue, une augmentation des niveaux d’énergie et une meilleure concentration . Le composé agit également comme vasoconstricteur, réduisant le flux sanguin vers certaines zones et soulageant ainsi la congestion nasale .

Composés similaires :

Amphétamine : Les deux composés sont des stimulants du système nerveux central, mais l’amphétamine a un effet plus puissant et un potentiel de dépendance plus élevé.

Éphédrine : Effets sympathomimétiques similaires, mais l’éphédrine est plus souvent utilisée dans le traitement de l’asthme et de la congestion nasale.

Phényléphrine : Un autre décongestionnant nasal avec des propriétés vasoconstrictives similaires, mais une stimulation moins importante du système nerveux central.

Unicité : La méthylhexanamine est unique dans sa combinaison de stimulation modérée du système nerveux central et de vasoconstriction efficace, ce qui la rend adaptée à une utilisation dans les compléments alimentaires et les décongestionnants nasaux .

Comparaison Avec Des Composés Similaires

Amphetamine: Both compounds are central nervous system stimulants, but amphetamine has a stronger effect and higher potential for abuse.

Ephedrine: Similar in its sympathomimetic effects, but ephedrine is more commonly used in the treatment of asthma and nasal congestion.

Phenylephrine: Another nasal decongestant with similar vasoconstrictive properties but less central nervous system stimulation.

Uniqueness: Methylhexaneamine is unique in its combination of mild central nervous system stimulation and effective vasoconstriction, making it suitable for use in both dietary supplements and nasal decongestants .

Activité Biologique

1,3-Dimethylpentylamine (also known as 1,3-dimethylamylamine or DMAA) is an alkylamine compound with significant biological activity, particularly in the context of sports supplements and its effects on the central nervous system. This article explores its pharmacodynamics, physiological effects, adverse events, and case studies related to its use.

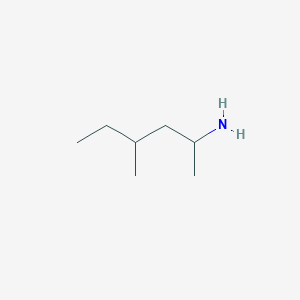

Chemical Structure and Properties

- Chemical Formula : C7H17N

- Molecular Weight : 115.22 g/mol

- CAS Number : 105-41-9

DMAA is structurally similar to amphetamines, which positions it as a stimulant with potential effects on mood, cognition, and physical performance. Its mechanism of action primarily involves the inhibition of the dopamine transporter (DAT), leading to enhanced dopaminergic signaling.

Research indicates that DMAA functions as a competitive inhibitor of DAT. Studies have shown that it inhibits dopamine uptake in human embryonic kidney cells expressing DAT with an IC50 value of approximately 29.4 µM, compared to d-amphetamine's IC50 of 0.66 µM . The binding of DMAA induces a conformational change in DAT from an outward-facing open state to an outward-facing closed state, similar to known substrates like dopamine .

Table 1: Comparative Binding Affinities

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| 1,3-DMAA | 29.4 | -4.3 ± 0.5 |

| d-Amphetamine | 0.66 | -5.5 ± 0.3 |

| Dopamine | N/A | -5.8 ± 0.3 |

Physiological Effects

DMAA has been reported to enhance athletic performance and act as an appetite suppressant. However, its use is associated with significant cardiovascular risks:

- Increased Heart Rate : Some studies report elevated heart rates post-ingestion.

- Blood Pressure Changes : Significant increases in systolic and diastolic blood pressure have been noted following consumption .

In controlled trials involving a single dose of 25 mg DMAA, no meaningful changes in resting heart rate or blood pressure were observed; however, higher doses used in case reports were linked to severe adverse events .

Adverse Events and Case Studies

Despite its popularity in dietary supplements, DMAA has been associated with serious health risks:

- Cerebral Hemorrhage : Case reports have documented instances of brain hemorrhage following DMAA consumption, particularly among athletes .

- Cardiovascular Events : Reports include chest pain, palpitations, and even fatalities attributed to acute cardiac failure linked to DMAA intake during strenuous exercise .

Table 2: Reported Adverse Events Associated with DMAA

| Adverse Event | Description |

|---|---|

| Cerebral Hemorrhage | Documented in multiple case studies following supplement use |

| Cardiac Arrest | Deaths reported among active duty soldiers using DMAA |

| Liver Damage | Elevated liver enzymes and symptoms of hepatotoxicity |

Regulatory Status

The FDA has issued warnings regarding the safety of DMAA in dietary supplements due to its potential for serious side effects and lack of sufficient research on its long-term impacts . The compound has been banned in several countries and is classified under substances that require careful regulation.

Propriétés

IUPAC Name |

4-methylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRDLICUYEDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861715 | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

132.5 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7655 g/cu cm at 20 °C | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Physiology studies of the compound in the 1940s and 1950s demonstrated its sympathomimetic physiological effects that mimic the action of epinephrine with both peripheral sympathetic neuron and central nervous system effects. These include increases in blood pressure due to the constriction of peripheral blood vessels, increased heart rate due to cardiac stimulation and increased blood sugar levels. | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

105-41-9 | |

| Record name | 1,3-Dimethylamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylhexaneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-hexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylpentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXANEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethylamylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 1,3-dimethylpentylamine is found in supplements marketed as "fat burners" or "pre-workout boosters." Is it a natural component of geranium oil, as some labels claim?

A1: Contrary to claims on some product labels, this compound is not naturally found in geranium oil. The research explicitly states that geranium oils do not contain this compound. Products labeled as containing geranium oil but testing positive for this compound are likely adulterated with synthetic versions of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.